molecular formula C13H8Cl2O2 B1612804 2',4'-Dichlorobiphenyl-3-carboxylic acid CAS No. 380228-58-0

2',4'-Dichlorobiphenyl-3-carboxylic acid

Cat. No. B1612804
CAS RN: 380228-58-0
M. Wt: 267.1 g/mol
InChI Key: WUBAPTMRZKVPLO-UHFFFAOYSA-N
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Description

“2’,4’-Dichlorobiphenyl-3-carboxylic acid” is a type of carboxylic acid which incorporates a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .


Synthesis Analysis

The synthesis of chlorobiphenyls, including “2’,4’-Dichlorobiphenyl-3-carboxylic acid”, can be achieved through several methods. One method involves the one-step homolytic decarboxylation of aromatic carboxylic acids . Another method reported is the precise deuteration of aliphatic carboxylic acids by synergistic photoredox and HAT catalysis .


Molecular Structure Analysis

The molecular structure of “2’,4’-Dichlorobiphenyl-3-carboxylic acid” is characterized by a carboxyl functional group, CO2H, attached to a biphenyl core with two chlorine atoms at the 2’ and 4’ positions .


Chemical Reactions Analysis

Carboxylic acids, including “2’,4’-Dichlorobiphenyl-3-carboxylic acid”, can undergo a variety of chemical reactions. For instance, they can undergo decarboxylative deuteration, which is a process where the carboxylic acid is converted into a deuterated compound .


Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules, making carboxylic acids with one to four carbon atoms completely miscible with water .

Scientific Research Applications

Chemical Structure and Properties

2',4'-Dichlorobiphenyl-3-carboxylic acid's structure and properties have been explored in various studies. For instance, the carbonylation reaction of 2,3-dichlorobiphenyl has been shown to result in the formation of 2-chloro-3-phenylbenzoic acid, a related compound, with its structure determined through single-crystal X-ray diffraction, highlighting the influence of steric interactions and weak interactions involving the carbonyl oxygen atom and the chlorine atom (Boyarskiy et al., 2009).

Biodegradation Studies

Research on the bacterial metabolism of similar chlorinated biphenyls, such as 4,4'-dichlorobiphenyl, provides insights into the environmental degradation processes of these compounds. This study revealed the formation of metabolites like 4-chlorobenzoic acid under certain conditions (Tulp et al., 1978).

Synthesis and Applications in Polymer Chemistry

The synthesis of thermotropic polyesters based on derivatives of carboxylic acids, such as 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, derived from similar compounds, demonstrates the potential application of 2',4'-Dichlorobiphenyl-3-carboxylic acid in polymer chemistry. These polyesters, characterized by techniques like differential scanning calorimetry and wide-angle X-ray scattering, show properties like forming nematic melts, which are crucial for materials science (Kricheldorf & Thomsen, 1992).

Catalytic Transformations

Studies on catalytic transformations involving carboxylic acids, like those derived from chlorobiphenyls, have shown the potential of using these compounds in various chemical reactions. For example, the carbonylation of dichlorobiphenyls catalyzed by modified cobalt carbonyl complexes to produce biphenylcarboxylic acid esters illustrates the versatility of these compounds in synthetic chemistry (Boyarskii et al., 2007).

Environmental Impact and Degradation

Research on the electrochemical degradation of related compounds, such as 2,4,5-trichlorophenoxyacetic acid, sheds light on the environmental impact and potential degradation pathways of 2',4'-Dichlorobiphenyl-3-carboxylic acid. These studies involve the understanding of processes like peroxi-coagulation and the effects of factors like pH and UV light on degradation efficiency (Boye et al., 2003).

Future Directions

The future directions in the study and application of “2’,4’-Dichlorobiphenyl-3-carboxylic acid” and similar compounds could involve the development of efficient and practical methods for the deuteration of carboxylic acids . This could open new doors for functional-molecule innovation and discovery in several scientific fields .

properties

IUPAC Name

3-(2,4-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBAPTMRZKVPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610717
Record name 2',4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dichlorobiphenyl-3-carboxylic acid

CAS RN

380228-58-0
Record name 2',4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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